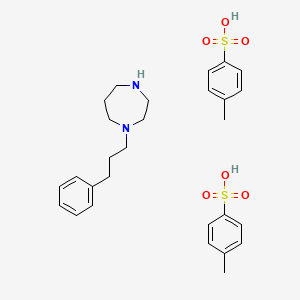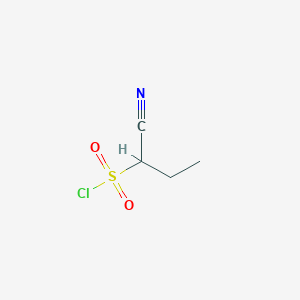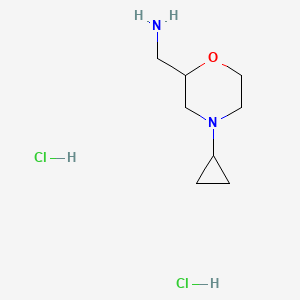
1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a phenylpropyl group attached to the diazepane ring and two 4-methylbenzenesulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced via a nucleophilic substitution reaction using a phenylpropyl halide and the diazepane intermediate.
Sulfonation: The final step involves the sulfonation of the diazepane derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale cyclization reactions: using continuous flow reactors to ensure efficient mixing and heat transfer.
Automated sulfonation processes: to control the addition of 4-methylbenzenesulfonyl chloride and maintain reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) can undergo various chemical reactions, including:
Oxidation: The phenylpropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The diazepane ring can be reduced to form piperazine derivatives.
Substitution: The sulfonate groups can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.
Major Products:
Oxidation: Phenylpropyl ketones or carboxylic acids.
Reduction: Piperazine derivatives.
Substitution: Corresponding amine or alcohol derivatives.
Scientific Research Applications
1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex diazepane derivatives.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anxiolytic or anticonvulsant drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) exerts its effects involves:
Binding to specific receptors: in the central nervous system, potentially modulating neurotransmitter release.
Interaction with molecular targets: such as GABA receptors, which are known to play a role in anxiety and seizure disorders.
Pathways involved: may include the inhibition of excitatory neurotransmission or enhancement of inhibitory neurotransmission.
Comparison with Similar Compounds
1-(3-Phenylpropyl)-1,4-diazepane: Lacks the sulfonate groups, potentially altering its solubility and reactivity.
1-(3-Phenylpropyl)-1,4-piperazine: Similar structure but with a six-membered ring, which may affect its binding affinity and pharmacological profile.
1-(3-Phenylpropyl)-1,4-diazepane bis(4-chlorobenzenesulfonate): Similar but with chlorobenzene sulfonate groups, which may influence its chemical reactivity and biological activity.
Uniqueness: 1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) is unique due to the presence of two 4-methylbenzenesulfonate groups, which can significantly impact its solubility, reactivity, and potential biological activity compared to other diazepane derivatives.
This compound’s distinct structural features and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;1-(3-phenylpropyl)-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2C7H8O3S/c1-2-6-14(7-3-1)8-4-11-16-12-5-9-15-10-13-16;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7,15H,4-5,8-13H2;2*2-5H,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFJQBIACKKRJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCN(C1)CCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol](/img/structure/B1373344.png)




![1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B1373350.png)

![tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate](/img/structure/B1373354.png)

![2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol](/img/structure/B1373356.png)
![2-[3-(Aminomethyl)phenoxy]butanenitrile hydrochloride](/img/structure/B1373357.png)

![2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride](/img/structure/B1373361.png)

